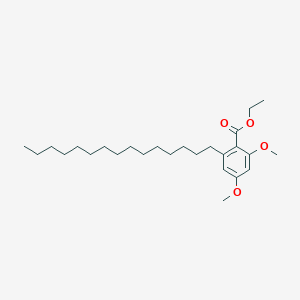
Benzoic acid, 2,4-dimethoxy-6-pentadecyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2,4-dimethoxy-6-pentadecyl-, ethyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with methoxy groups and a long pentadecyl chain The ethyl ester group is attached to the carboxyl group of the benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,4-dimethoxy-6-pentadecyl-, ethyl ester typically involves the esterification of 2,4-dimethoxy-6-pentadecylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2,4-dimethoxy-6-pentadecyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2,4-dimethoxy-6-pentadecylbenzoic acid or corresponding aldehydes.
Reduction: Formation of 2,4-dimethoxy-6-pentadecylbenzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2,4-dimethoxy-6-pentadecyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the formulation of various industrial products, including cosmetics and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzoic acid, 2,4-dimethoxy-6-pentadecyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with cell membranes: Altering membrane fluidity and permeability.
Modulating signaling pathways: Affecting cellular signaling pathways that regulate various biological processes.
Comparison with Similar Compounds
Benzoic acid, 2,4-dimethoxy-6-pentadecyl-, ethyl ester can be compared with other similar compounds such as:
Benzoic acid, 2,4-dimethoxy-6-methyl-, ethyl ester: Similar structure but with a shorter alkyl chain.
Benzoic acid, 2,4-dimethoxy-: Lacks the long pentadecyl chain and ethyl ester group.
The uniqueness of this compound lies in its long alkyl chain and ethyl ester group, which confer distinct chemical and biological properties.
Biological Activity
Benzoic acid, 2,4-dimethoxy-6-pentadecyl-, ethyl ester (CAS No. 142955-98-4) is a compound that has garnered interest in the field of biological research due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, potential applications, and relevant case studies.
- Molecular Formula : C24H40O4
- Molecular Weight : 392.579 g/mol
- IUPAC Name : this compound
The biological activity of benzoic acid derivatives often involves their interaction with various biological targets. The proposed mechanisms include:
- Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, thus potentially reducing oxidative stress in cells .
- Anti-inflammatory Effects : Some studies suggest that benzoic acid derivatives can inhibit pro-inflammatory cytokines and enzymes, contributing to their anti-inflammatory properties .
- Antimicrobial Properties : The ester form may exhibit antimicrobial activity against a range of pathogens due to its ability to disrupt microbial cell membranes .
Biological Activity Data
Case Studies and Research Findings
-
Antioxidant Properties :
A study published in Journal of Agricultural and Food Chemistry demonstrated that benzoic acid derivatives significantly reduced lipid peroxidation in rat liver microsomes, indicating strong antioxidant potential . -
Anti-inflammatory Effects :
Research conducted on human fibroblast cells showed that treatment with benzoic acid derivatives led to a marked decrease in the expression of COX-2 and IL-6, both key players in inflammatory responses . -
Antimicrobial Activity :
A comparative study on various benzoic acid derivatives revealed that ethyl ester forms exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in food preservation and pharmaceuticals .
Properties
CAS No. |
142955-98-4 |
|---|---|
Molecular Formula |
C26H44O4 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
ethyl 2,4-dimethoxy-6-pentadecylbenzoate |
InChI |
InChI=1S/C26H44O4/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20-23(28-3)21-24(29-4)25(22)26(27)30-6-2/h20-21H,5-19H2,1-4H3 |
InChI Key |
GNPDLLSEHGEPDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC(=C1)OC)OC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















